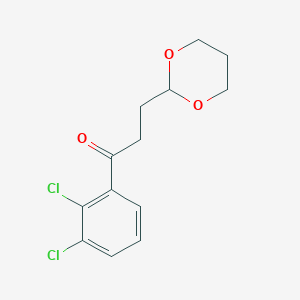
2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone typically involves the reaction of 2,3-dichlorophenylpropanone with 1,3-dioxane under specific conditions . The reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid, which facilitate the formation of the dioxane ring . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 2’,3’-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone involves continuous production methods where the reactants are fed into a reaction vessel, and the product is continuously removed and purified . This method allows for high yields and efficient production of the compound .
化学反应分析
Types of Reactions
2’,3’-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups.
科学研究应用
2’,3’-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2’,3’-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Uniqueness
2’,3’-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to its specific structure, which combines a dichlorophenyl group with a dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
生物活性
2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS No. 884504-45-4) is a synthetic organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its molecular formula C13H14Cl2O3 and a molecular weight of approximately 289.15 g/mol. Its unique structure, featuring dichloro substitution and a dioxane moiety, suggests potential biological activities that merit exploration.
- Molecular Formula: C13H14Cl2O3
- Molecular Weight: 289.15 g/mol
- Solubility: Slightly soluble in chloroform and methanol; soluble in DMSO.
- Physical State: Information on boiling and melting points is not readily available, indicating the need for further characterization studies.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an anti-cancer agent and its effects on different biological systems.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the dioxane ring and dichloro substitutions may enhance the reactivity of the compound towards biological targets, particularly in cancer therapy.
Case Study: Cytotoxicity Assessment
A study conducted on a series of chlorinated propiophenones, including this compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 values were determined using standard MTT assays, revealing that this compound inhibited cell proliferation effectively compared to non-chlorinated analogs.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.2 | MCF-7 |
| Non-chlorinated Propiophenone | 45.6 | MCF-7 |
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. This is likely mediated through the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to cell death.
Pharmacological Studies
Pharmacological evaluations have indicated that this compound may also exhibit anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS).
Table: Inhibition of Cytokine Production
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1200 | 450 |
| IL-6 | 800 | 300 |
| IL-1β | 500 | 200 |
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-10-4-1-3-9(13(10)15)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYIFKCTOPNEJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646049 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-45-4 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














